

butenedioate structure and stereoisomers

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An In-depth Technical Guide to the Structure and Stereoisomers of **Butenedioate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenedioate, the dianion of butenedioic acid, is a C4-dicarboxylic acid that plays a significant role in both industrial chemistry and biological systems. It exists as two stereoisomers: maleate, the cis isomer, and fumarate, the trans isomer.[1] The distinct spatial arrangement of their carboxyl groups around the carbon-carbon double bond gives rise to markedly different physical, chemical, and biological properties. This guide provides a comprehensive overview of the structure, properties, synthesis, and biological relevance of these isomers, tailored for a technical audience.

Molecular Structure and Properties

The fundamental difference between maleate and fumarate lies in their geometry. In maleate, the two carboxyl groups are on the same side of the C=C double bond, leading to intramolecular hydrogen bonding. In contrast, the carboxyl groups in fumarate are on opposite sides, allowing for more efficient intermolecular interactions and a more stable, planar structure.[2]

Physicochemical Properties

The stereoisomerism of butenedioic acid has a profound impact on its physicochemical properties. Maleic acid is less stable than fumaric acid, as reflected in its higher heat of



combustion.[1] The intramolecular hydrogen bonding in maleic acid reduces its intermolecular forces, resulting in a lower melting point and higher solubility in water compared to fumaric acid.[1][2]

Property	Maleic Acid (cis- isomer)	Fumaric Acid (trans-isomer)	Reference(s)
Molar Mass	116.07 g/mol	116.07 g/mol	
Melting Point	130-139 °C	287 °C (sublimes)	[2]
Solubility in Water	478.8 g/L (at 20 °C)	7 g/L (at 25 °C)	[2]
Heat of Combustion	-1355 kJ/mol	-1332.3 kJ/mol	[1]
pKa1	1.9	3.03	
pKa2	6.07	4.44	_

Structural Parameters

The precise bond lengths and angles of the **butenedioate** stereoisomers have been determined through theoretical calculations and experimental techniques such as X-ray crystallography. These parameters provide insight into the electronic structure and steric interactions within each molecule.

Note: The following table presents theoretically calculated bond lengths and angles. Experimental values may vary slightly.



Parameter	Maleate (cis- isomer)	Fumarate (trans- isomer)	Reference(s)
C=C Bond Length	~1.34 Å	~1.34 Å	[3]
C-C Bond Length	~1.50 Å	~1.50 Å	[3]
C=O Bond Length	~1.22 Å	~1.22 Å	[3]
C-O Bond Length	~1.35 Å	~1.35 Å	[3]
O-H Bond Length	~0.97 Å	~0.97 Å	[3]
C=C-C Bond Angle	~123°	~122°	[3]
O=C-O Bond Angle	~120°	~120°	[3]
C-O-H Bond Angle	~107°	~107°	[3]

Experimental Protocols Synthesis of Maleic Acid from Maleic Anhydride

Objective: To synthesize maleic acid via the hydrolysis of maleic anhydride.

Materials:

- Maleic anhydride
- Deionized water
- Beaker
- · Hot plate with magnetic stirrer
- Stir bar
- Ice bath
- Buchner funnel and filter paper
- Oven



Procedure:

- Place a measured amount of maleic anhydride into a beaker.
- Add a calculated amount of deionized water to the beaker. The molar ratio of water to maleic anhydride should be in excess to ensure complete hydrolysis.
- Heat the mixture gently on a hot plate with continuous stirring until all the maleic anhydride has dissolved.
- Once a clear solution is obtained, remove the beaker from the hot plate and allow it to cool to room temperature.
- Further cool the solution in an ice bath to induce crystallization of maleic acid.
- Collect the maleic acid crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold deionized water.
- Dry the crystals in an oven at a temperature below the melting point of maleic acid (e.g., 80
 °C).
- Determine the yield and characterize the product by melting point and spectroscopy.

Isomerization of Maleic Acid to Fumaric Acid

Objective: To convert the less stable cis-isomer (maleic acid) to the more stable trans-isomer (fumaric acid) through acid catalysis.

Materials:

- Maleic acid
- Concentrated hydrochloric acid (HCl)
- Deionized water
- · Round-bottom flask



- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Oven

Procedure:

- In a round-bottom flask, dissolve a known mass of maleic acid in a minimal amount of deionized water.
- Carefully add a catalytic amount of concentrated hydrochloric acid to the solution.
- Set up the apparatus for reflux and heat the mixture to boiling for a specified period (e.g., 30-60 minutes) with continuous stirring.
- During the reflux, the less soluble fumaric acid will precipitate out of the solution.
- After the reflux period, allow the mixture to cool to room temperature.
- Collect the precipitated fumaric acid by vacuum filtration.
- Wash the crystals with cold deionized water to remove any remaining maleic acid and HCl.
- Dry the fumaric acid crystals in an oven.
- Determine the yield and confirm the identity of the product by its high melting point (sublimation) and spectroscopic analysis.

Analytical Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between maleate and fumarate due to their different chemical environments.



¹H NMR:

- Maleate: The two vinyl protons are chemically equivalent and appear as a single peak.
- Fumarate: The two vinyl protons are also chemically equivalent but resonate at a different chemical shift compared to maleate due to the different electronic environment.

13C NMR:

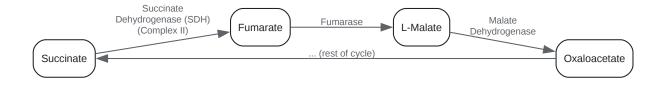
- Maleate: Exhibits two distinct signals for the carboxyl carbon and the vinyl carbon.
- Fumarate: Also shows two signals, but the chemical shifts will differ from those of maleate.

Compound	Solvent	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Maleic Acid	D ₂ O	~6.3	~132 (C=C), ~170 (C=O)
Fumaric Acid	D ₂ O	~6.5	~135 (C=C), ~172 (C=O)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Biological Significance and Pathways Fumarate in the Krebs Cycle

Fumarate is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for the production of energy in aerobic organisms.



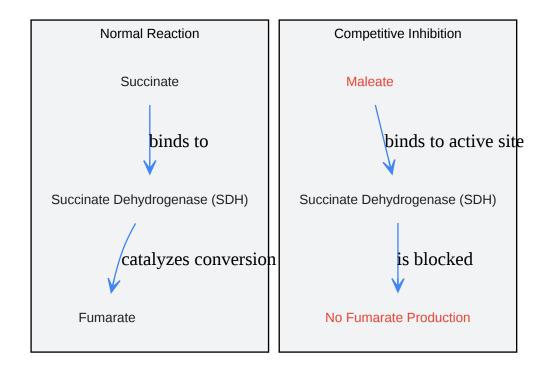
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Figure 1. The role of fumarate in the Krebs Cycle.

Maleate as an Enzyme Inhibitor

Maleate can act as a competitive inhibitor of succinate dehydrogenase (SDH), the enzyme that catalyzes the oxidation of succinate to fumarate in the Krebs cycle. The structural similarity of maleate to the substrate succinate allows it to bind to the active site of SDH, thereby blocking the normal enzymatic reaction.



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Figure 2. Competitive inhibition of Succinate Dehydrogenase by Maleate.

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay

Objective: To determine the inhibitory effect of maleate on the activity of succinate dehydrogenase.

Principle: The activity of SDH can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon



reduction. The rate of color change is proportional to the enzyme activity.

Materials:

- Mitochondrial preparation (as a source of SDH)
- Succinate solution (substrate)
- Maleate solutions of varying concentrations (inhibitor)
- DCPIP solution
- Phosphate buffer (pH 7.4)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing phosphate buffer and DCPIP in a cuvette.
- Add the mitochondrial preparation to the cuvette and incubate for a few minutes at a constant temperature (e.g., 37 °C).
- To measure the uninhibited reaction rate (V_0) , add the succinate solution and immediately start monitoring the decrease in absorbance at 600 nm over time.
- To measure the inhibited reaction rates (V_i), repeat the assay with the addition of different concentrations of maleate to the reaction mixture before adding the substrate.
- Calculate the initial reaction rates for each condition from the linear portion of the absorbance vs. time plots.
- Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (K_i).[4][5]

Conclusion



The stereoisomers of **butenedioate**, maleate and fumarate, provide a classic example of how a subtle change in molecular geometry can lead to significant differences in physical, chemical, and biological properties. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is crucial for applications ranging from chemical synthesis to the design of enzyme inhibitors and the study of metabolic pathways. The experimental protocols and analytical methods outlined in this guide provide a framework for the practical investigation of these important molecules.

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References

- 1. Maleic acid Wikipedia [en.wikipedia.org]
- 2. norbidar.com [norbidar.com]
- 3. researchgate.net [researchgate.net]
- 4. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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